1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one
Description
Structure
2D Structure
Properties
IUPAC Name |
1-methyl-1,3,8-triazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11-7(12)10-6-8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYAWRCQRJWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NCC12CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368527-91-6 | |
| Record name | 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Primary Reaction: Formation of Primary Product
- Reactants: Urea, diethyl oxalate, ammonium carbonate, and sodium.
- Solvent: Anhydrous methanol.
- Conditions: Temperature maintained at 25–30 °C.
- Procedure: Sodium is first dissolved in anhydrous methanol under reflux conditions. Urea and diethyl oxalate are added sequentially with stirring for approximately 0.5 hours. Ammonium carbonate is then introduced, and the mixture is stirred for an additional 2–3 hours to complete the reaction.
The primary reaction produces an intermediate primary product crucial for the subsequent steps.
Secondary Reaction: Conversion to Secondary Product
- Reactants: Primary product and concentrated hydrochloric acid.
- Conditions: Temperature maintained at 25–30 °C.
- Procedure: Concentrated hydrochloric acid is added dropwise to the primary product with stirring for about 0.5 hours, leading to the formation of a secondary product.
Intermediate Reaction: Final Ring Closure and Formation of Target Compound
- Reactants: Secondary product, 2-(ethylamino)acetaldehyde, and potassium ferricyanide.
- Conditions: Room temperature, stirring for 20–24 hours.
- Procedure: 2-(Ethylamino)acetaldehyde and potassium ferricyanide are sequentially added to the secondary product, and the reaction mixture is stirred at room temperature for about a day to complete the synthesis.
Concentration, Washing, and Drying
- The reaction suspension from the intermediate reaction is concentrated via rotary evaporation at 40 °C until a solid precipitate forms.
- The solid is collected by filtration.
- The filtrate is further concentrated to one-third of its volume to precipitate additional product, which is also collected.
- The combined solid precipitates are washed with deionized water.
- Drying is performed first in air for 2 hours, then under reduced pressure for 24 hours to yield the final product.
Molar Ratios and Reaction Optimization
The molar ratios of reactants are critical for maximizing yield and purity:
| Reactant | Molar Ratio Range |
|---|---|
| Diethyl oxalate | 1 |
| Urea | 1.1 – 1.3 |
| Sodium | 2 |
| Ammonium carbonate | 0.5 – 1 |
| Concentrated hydrochloric acid | 2 – 4 |
| 2-(Ethylamino)acetaldehyde | 1.5 – 2 |
| Potassium ferricyanide | 0.05 – 0.10 |
Yield and Purity
- The described method achieves a high yield of approximately 91.95%.
- The chemical purity of the final 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one product can exceed 99.75%.
- The process avoids hazardous reagents such as sodium cyanide, improving safety and environmental friendliness.
- Raw materials are inexpensive and readily available, making the method suitable for industrial-scale production.
Comparative Analysis of Other Methods
| Method Description | Advantages | Disadvantages |
|---|---|---|
| One-step method using hydantoin, sodium bicarbonate, benzyl 2-oxopiperidine-1-carboxylate | Simple steps, 75% yield | Expensive raw materials, limited batch production |
| One-step method using 4-oxopiperidinone hydrochloride, ammonium carbonate, sodium cyanide | Higher yield (~80%) | Use of toxic sodium cyanide, safety concerns |
| Multi-step method with diethyl oxalate, urea, ammonium carbonate, sodium, HCl, 2-(ethylamino)acetaldehyde, potassium ferricyanide (current method) | High yield (~92%), high purity, safer reagents, cost-effective | Multi-step process requiring careful control |
Summary Table of Key Reaction Parameters and Outcomes
| Step | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Primary Reaction | Urea, diethyl oxalate, ammonium carbonate, sodium | Methanol, 25–30 °C, 2–3 h | - | - | Formation of primary intermediate |
| Secondary Reaction | Concentrated HCl, primary product | 25–30 °C, 0.5 h | - | - | Formation of secondary intermediate |
| Intermediate Reaction | Secondary product, 2-(ethylamino)acetaldehyde, potassium ferricyanide | Room temp, 20–24 h | - | - | Formation of target compound |
| Isolation | Concentration, filtration, washing | Rotary evaporation, filtration | 91.95 | 99.75 | Final product isolation and purification |
Research Findings and Industrial Implications
- The multi-step synthesis method using diethyl oxalate, urea, ammonium carbonate, and sodium with methanol as solvent is environmentally safer than methods involving sodium cyanide.
- Methanol acts as an effective solvent that dissolves all reactants without participating in the reactions, allowing for solvent recovery and reuse, reducing costs.
- The method’s scalability and use of inexpensive raw materials make it suitable for industrial production.
- Optimization of reagent ratios, reaction temperature, and concentration steps significantly improves yield and purity, critical for pharmaceutical applications.
This detailed synthesis method represents the current state-of-the-art in the preparation of this compound, balancing safety, cost, and efficiency for potential large-scale manufacturing.
Chemical Reactions Analysis
Oxidation Reactions
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one undergoes oxidation primarily at its ketone and nitrogen-containing functional groups. Common oxidizing agents include:
-
Hydrogen peroxide (H₂O₂) : Used in acidic or neutral media to oxidize tertiary amines or ketones.
-
Potassium permanganate (KMnO₄) : Effective under acidic conditions for oxidizing sp³-hybridized carbons adjacent to nitrogen atoms.
Research Findings :
-
Oxidation pathways are influenced by the compound’s spirocyclic structure, which stabilizes intermediates through resonance and steric effects.
-
Products may include N-oxides or hydroxylated derivatives, though specific yields and conditions remain proprietary in industrial settings.
Reduction Reactions
The ketone group in the compound is susceptible to reduction, yielding secondary alcohols. Key reagents include:
-
Sodium borohydride (NaBH₄) : Selective for ketone reduction in methanol or ethanol at room temperature.
-
Lithium aluminum hydride (LiAlH₄) : Used for more vigorous reductions, though it may require anhydrous conditions and elevated temperatures.
Mechanistic Insights :
-
Reduction of the ketone generates a chiral alcohol center, with stereoselectivity dependent on reaction conditions and catalysts.
-
The resulting alcohol derivatives have been explored as intermediates for further functionalization in drug discovery.
Nucleophilic Substitution Reactions
The nitrogen atoms in the triazaspiro ring participate in substitution reactions, particularly under basic conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride or anhydrides introduce acyl groups at nitrogen sites.
Case Study :
-
Introduction of a methyl group α to the amide nitrogen (via tert-butyl carbamate intermediates) enhanced phospholipase D (PLD) inhibitory activity. The (S)-enantiomer exhibited >230-fold higher potency compared to the (R)-enantiomer .
Structural Modifications and Biological Relevance
Structural analogs of this compound have been synthesized to optimize pharmacological properties:
Table 1: Impact of Methyl Group Introduction on Biological Activity
Mechanism :
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- MTS serves as a crucial building block in organic synthesis. Its structure enables it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using hydrogen peroxide or reduced with sodium borohydride to yield different derivatives.
Synthetic Routes
- The synthesis of MTS typically involves multiple steps, including the reaction of suitable amines with cyclic ketones. The process may also utilize diethyl oxalate and ammonium carbonate as starting materials in a more complex synthetic route .
Biological Research
Antimicrobial and Antiviral Properties
- Research has indicated that MTS exhibits potential antimicrobial and antiviral activities. Studies are ongoing to explore its interactions with various biological targets, which could lead to the development of new therapeutic agents .
Mechanism of Action
- The compound's mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity and resulting in various biological effects. This aspect is critical for understanding how MTS might be utilized in drug development.
Pharmaceutical Applications
Pharmaceutical Intermediate
- MTS is explored as a pharmaceutical intermediate in drug discovery processes. Its unique structure allows it to serve as a precursor for more complex pharmaceutical compounds. Notably, derivatives of spirocyclic compounds have been linked to various pharmacological activities, including anxiolytic effects similar to those observed in drugs like buspirone .
Case Studies
- Case studies have highlighted the potential use of MTS derivatives in treating conditions such as anxiety and depression due to their structural similarities with existing therapeutic agents . Furthermore, compounds derived from MTS have shown promise in developing new medications targeting specific diseases.
Industrial Applications
Material Science
- In industry, MTS is utilized in developing new materials and chemical processes. Its unique properties allow for innovative applications in creating advanced materials with tailored functionalities .
Environmental Considerations
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- Substituents : Phenyl group at N1, ketone at C3.
- Activity: Exhibits antiparasitic activity against Trypanosoma brucei by inhibiting trypanothione reductase (TbTR) with low micromolar efficacy. The phenyl group at N1 and substitution at R/R' positions are critical for activity .
- Key Difference : Replacement of the methyl group (N1) with phenyl enhances π-π stacking interactions, improving target binding.
Simufilam (1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one)
- Substituents : Benzyl at N1, methyl at N6.
- Activity : Binds filamin A altered conformations, showing promise in Alzheimer’s disease by stabilizing synaptic proteins .
- Key Difference : The benzyl group introduces bulkiness, likely enhancing protein-ligand interactions compared to the smaller methyl substituent.
8-(3-Chloro-5-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-4-one (Compound 104)
- Substituents : Chloro and pyridinyl groups on the spirocyclic core.
- Synthesis : Prepared via Suzuki coupling, highlighting adaptability for introducing aryl/heteroaryl groups .
- Key Difference : Halogen and aromatic substituents improve solubility and selectivity for kinase targets, though specific activity data is unreported.
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Modification : Additional ketone at C4.
- Impact: Increased polarity (logP reduction) may hinder blood-brain barrier penetration compared to the monoketone structure .
Key Trends :
- N1 Substitution : Methyl (target compound) vs. phenyl/benzyl (simufilam, antiparasitics) dictates target engagement.
- Ketone Position: C2 (target) vs.
- Aryl/Heteroaryl Groups : Enhance selectivity and potency in enzyme inhibition (e.g., TbTR) or receptor binding (ORL1) .
Biological Activity
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one is a compound of significant interest in pharmacological research due to its unique spirocyclic structure and potential biological activities. This review focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a spirocyclic framework with three nitrogen atoms integrated into its structure, which contributes to its biological properties. The synthesis typically involves multi-step processes that ensure high yields and purity, allowing for detailed study of its biological effects .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects . Notably, it has been shown to inhibit the mitochondrial permeability transition pore (mPTP), which is crucial in myocardial infarction treatment .
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Properties : Research indicates that the compound has antimicrobial effects, making it a candidate for further investigation in drug development .
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be beneficial in treating various inflammatory conditions .
- Cardioprotective Effects : In models of myocardial infarction, compounds based on this scaffold have demonstrated reduced apoptotic rates and improved cardiac function upon administration during reperfusion .
Table 1: Summary of Biological Activities
Detailed Research Findings
- A study highlighted that the introduction of a methyl group into the compound's structure significantly increased its phospholipase D (PLD) inhibitory activity. The (S)-enantiomer demonstrated enhanced potency compared to the (R)-enantiomer, indicating that structural modifications can lead to improved biological efficacy .
- Another investigation focused on the cardioprotective effects of derivatives based on the triazaspiro framework. These compounds were found to preserve mitochondrial ATP content while preventing cell death during ischemic events, showcasing their therapeutic potential in cardiovascular diseases .
Q & A
Q. What are the most efficient synthetic routes for 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one?
The synthesis of spirocyclic compounds like this compound often employs solid-phase or microwave-enhanced methodologies. For example, microwave irradiation accelerates the formation of the spiroimidazolidinone core by promoting rapid cyclization, reducing reaction times from hours to minutes compared to conventional heating . Key steps include coupling amino acid amides to solid supports (e.g., SynPhase™ lanterns) and subsequent cyclization with N-benzyl-4-piperidone derivatives. Yield optimization typically involves varying substituents on the benzyl group and reaction temperature gradients .
Q. How is structural characterization performed for this compound?
Characterization relies on a combination of spectroscopic and crystallographic techniques:
- NMR : Proton and carbon NMR identify substituent positions and confirm spirocyclic geometry.
- Mass Spectrometry : High-resolution MS (e.g., APCI+/APCI−) verifies molecular weight and fragmentation patterns .
- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated for analogous spiropiperidine derivatives .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often targets GPCRs (G-protein-coupled receptors) due to the "privileged structure" of spiropiperidines. Common assays include:
- Radioligand Binding : Competitive binding studies with labeled ligands (e.g., σ1 or ORL1 receptors) to determine IC₅₀ values .
- Functional Assays : Measurement of cAMP inhibition or calcium flux in cell lines expressing target receptors .
Advanced Research Questions
Q. How do substituent modifications influence receptor selectivity and affinity?
Structure-activity relationship (SAR) studies reveal that substituents on the spirocyclic core and aromatic moieties critically modulate receptor binding. For example:
- Phenyl vs. Fluorophenyl Groups : Fluorine substitution enhances ORL1 receptor affinity (Ki < 10 nM) but reduces selectivity against opioid receptors .
- Alkyl Chain Length : Longer chains (e.g., propyl vs. ethyl) improve σ1 receptor binding but may introduce off-target effects . Computational modeling (e.g., molecular docking) is used to predict interactions with receptor active sites .
Q. How can contradictions in biological activity data be resolved?
Discrepancies often arise from assay conditions or structural variations. Strategies include:
- Orthogonal Assays : Validate binding data with functional assays (e.g., GTPγS binding for GPCR activation) .
- Metabolic Stability Testing : Assess hepatic microsome stability to rule out pharmacokinetic confounders .
- Crystallographic Analysis : Resolve stereochemical ambiguities, as seen in studies of 8-ethyl-2-hydroxy-2-methyl derivatives .
Q. What methods are used to study its pharmacokinetic properties?
Advanced PK profiling involves:
- LC-MS/MS : Quantify plasma/tissue concentrations after intravenous/oral administration.
- Plasma Protein Binding : Equilibrium dialysis to determine unbound fractions .
- Blood-Brain Barrier Penetration : In situ perfusion models or PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled derivatives) .
Q. How is the compound optimized for in vivo efficacy?
Iterative optimization includes:
- Prodrug Design : Introduce ester or carbonate moieties to enhance bioavailability .
- Toxicology Screening : Ames tests for mutagenicity and hERG channel inhibition assays to assess cardiac safety .
- Formulation Studies : Enteric-coated tablets or bilayer formulations to improve gastric stability, as shown for related spiropiperidine salts .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
